molecular formula C20H24N6O2S B1191579 AZD-6918

AZD-6918

Cat. No. B1191579
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD6918 is a novel potent and selective inhibitor of the Trk tyrosine kinases. AZD-6918 attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. AZD6918 inhibited wild-type TrkB-induced cell migration and cel

Scientific Research Applications

1. Potential in Treating Chronic Obstructive Pulmonary Disease

AZD-4818, a chemokine CCR1 antagonist, has shown potential in the treatment of chronic obstructive pulmonary disease (COPD). The development compound, presumed to be AZD-4818, was in Phase II development for treating COPD (Norman, 2009).

2. Role in Ovarian Carcinoma Treatment

Research on AZD1152, an aurora kinase B inhibitor, indicates its effectiveness in treating cisplatin-resistant ovarian carcinoma. This compound, when used alone or combined with cisplatin, inhibits ovarian cancer cell proliferation and induces apoptosis, suggesting its potential as a therapeutic agent in ovarian cancer treatment (Ma & Li, 2013).

3. Inhibiting PI3K in Advanced Solid Tumors

AZD8186, a potent inhibitor of PI3K, has been studied for its anti-tumor activity in advanced solid tumors. In a Phase 1 study, AZD8186 showed significant anti-tumor activity, especially when combined with anti-androgens or the dual mTORC1/2 inhibitor vistusertib (Hansen et al., 2017).

4. Inhibiting Leukotriene Biosynthesis in Cardiovascular Disease

AZD5718, a FLAP inhibitor, has been shown to reduce leukotriene biosynthesis significantly. It has potential in reducing the residual risk of cardiovascular events after myocardial infarction in patients receiving statin therapy. This compound is considered a novel therapeutic approach in coronary artery disease (Ericsson et al., 2019).

5. Potential in Glioblastoma Treatment

AZD1775, a Wee1 inhibitor, has shown promise in treating first-recurrence glioblastoma patients. In a Phase 0 trial, AZD1775 demonstrated good brain tumor penetration and biological activity against glioblastoma, indicating its potential in glioma drug development (Sanai et al., 2018).

6. Addressing Coronary Artery Disease

AZD5718's development as a FLAP inhibitor also targets coronary artery disease. Its ability to suppress leukotriene production suggests its application in the treatment of chronic inflammation involved in coronary artery disease (Pettersen et al., 2019).

properties

Molecular Formula

C20H24N6O2S

Appearance

Solid powder

synonyms

AZD-6918;  AZD6918;  AZD 6918.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.